Cas no 83649-48-3 ((R)-3-Amino-3-phenylpropanoic acid hydrochloride)

(R)-3-Amino-3-phenylpropanoic acid hydrochloride structure
83649-48-3 structure
Product Name:(R)-3-Amino-3-phenylpropanoic acid hydrochloride
Número CAS:83649-48-3
MF:C9H12ClNO2
Megavatios:201.650081634521
MDL:MFCD03092946
CID:60594
PubChem ID:2734697
Update Time:2024-10-26

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • (R)-3-Amino-3-phenylpropanoic acid hydrochloride
    • (R)-3-Amino-3-phenylpropionicacid hydrochloride
    • L-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE
    • H-PHG(C*CH2)OH HCL
    • H-D-BETA-PHE-OH
    • D-BETA-PHENYLALANINE
    • (R)-3-AMINO-3-PHENYLPROPANOIC ACID
    • (R)-(-)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • (R)-3-AMINO-3-PHENYLPROPIONIC ACID
    • D-(-)-3-Amino-3-phenylpropionic acid
    • R-3-Amino-3-phenyl-propionic acid
    • H-D-b-Phe-OH
    • L-3-amino-3-phenylpropionic acid hydrochloride
    • RARECHEM AK PT 0077
    • Benzenepropanoicacid, b-amino-, hydrochloride, (R)-
    • Benzenepropanoic acid, b-amino-, hydrochloride, (bR)- (9CI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (R)- (ZCI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (βR)- (9CI)
    • (3R)-3-Amino-3-phenylpropanoic acid hydrochloride
    • (R)-3-Amino-3-phenylpropionic acid hydrochloride
    • (3R)-3-amino-3-phenylpropanoic acid;hydrochloride
    • (R)-3-AMINO-3-PHENYLPROPANOIC ACID HCL
    • J-502208
    • Z1696091779
    • (R)-3-Amino-3-phenylpropanoicAcidHydrochloride
    • (R)-3-Amino-3-phenylpropionic acid, HCl
    • (R)-beta-Homophenylglycine hydrochloride
    • AC-5692
    • AKOS015889476
    • H-Phg-(C#CH2)OH.HCl
    • DS-16757
    • ABEBCTCOPRULFS-DDWIOCJRSA-N
    • (R)-3-amino-3-phenyl-propionic acid HCl salt
    • SCHEMBL4150999
    • 83649-48-3
    • EN300-70588
    • MFCD03092946
    • MDL: MFCD03092946
    • Renchi: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1
    • Clave inchi: ABEBCTCOPRULFS-DDWIOCJRSA-N
    • Sonrisas: [C@@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

Atributos calculados

  • Calidad precisa: 201.05600
  • Masa isotópica única: 201.056
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 153
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none
  • Superficie del Polo topológico: 63.3A^2

Propiedades experimentales

  • Color / forma: 无可用
  • Punto de fusión: 163-180 ºC
  • Punto de ebullición: 307.5°C at 760 mmHg
  • Punto de inflamación: 139.8°C
  • PSA: 63.32000
  • Logp: 2.66340
  • Sensibilidad: Air Sensitive
  • Disolución: 无可用

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Información de Seguridad

  • Código de categoría de peligro: R34
  • Instrucciones de Seguridad: S45-S36/37/39-S26
  • Señalización de mercancías peligrosas: C
  • Términos de riesgo:R34

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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(R)-3-Amino-3-phenylpropanoic acid hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Di-μ-hydroxybis[(2,3,9,10-η)-(1S,4S)-5,6,7,8-tetrafluoro-1,4-dihydro-2,9-bis(phe… Solvents: 1,4-Dioxane ,  Water ;  12 h, 50 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, 80 °C
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.3 Reagents: Hydrochloric acid ,  Dowex 50W Solvents: Water ;  rt
Referencia
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids
Nishimura, Takahiro; et al, Journal of the American Chemical Society, 2010, 132(2), 464-465

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N-[(1S,2S)-2-[Bis[3-[[3-(trihydroxysilyl)propyl]thio]propyl]amino]cyclohexyl]-N′… (Fe3O4 magnetic nanoparticle-bound) Solvents: Toluene ,  Water ;  48 h, -15 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referencia
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Dabco Solvents: Dichloromethane ;  15 min, 0 °C; 2 h, 0 °C; 2 h, rt
2.1 Catalysts: Di-μ-hydroxybis[(2,3,9,10-η)-(1S,4S)-5,6,7,8-tetrafluoro-1,4-dihydro-2,9-bis(phe… Solvents: 1,4-Dioxane ,  Water ;  12 h, 50 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, 80 °C
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.3 Reagents: Hydrochloric acid ,  Dowex 50W Solvents: Water ;  rt
Referencia
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids
Nishimura, Takahiro; et al, Journal of the American Chemical Society, 2010, 132(2), 464-465

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water
Referencia
An expedient synthesis of 6-arylpiperidine-2,4-diones by chain-extension of β-aryl-β-amino acids
Leflemme, Nicolas; et al, Tetrahedron Letters, 2001, 42(51), 8997-8999

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Ethanol
2.1 Reagents: Triethylamine Solvents: Acetone ,  Water
3.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol ,  Water
Referencia
A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester
Cardillo, Giuliana; et al, Journal of Organic Chemistry, 1998, 63(7), 2351-2353

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, 80 °C
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.3 Reagents: Hydrochloric acid ,  Dowex 50W Solvents: Water ;  rt
Referencia
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids
Nishimura, Takahiro; et al, Journal of the American Chemical Society, 2010, 132(2), 464-465

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referencia
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol ,  Water
Referencia
A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester
Cardillo, Giuliana; et al, Journal of Organic Chemistry, 1998, 63(7), 2351-2353

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Water Solvents: Isopropanol ;  22 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Enzymic synthesis of β-aryl and β-heteroaryl-substituted β-amino acid enantiomers
Tasnadi, Gabor; et al, Magyar Kemiai Folyoirat, 2010, 116(3), 131-136

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water
2.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol ,  Water
Referencia
A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester
Cardillo, Giuliana; et al, Journal of Organic Chemistry, 1998, 63(7), 2351-2353

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Acetone ,  Water
2.1 Reagents: Sodium bicarbonate Solvents: Water
Referencia
An expedient synthesis of 6-arylpiperidine-2,4-diones by chain-extension of β-aryl-β-amino acids
Leflemme, Nicolas; et al, Tetrahedron Letters, 2001, 42(51), 8997-8999

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol
1.2 Reagents: Potassium carbonate Solvents: Water
2.1 Reagents: Water Solvents: Isopropanol ;  22 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Enzymic synthesis of β-aryl and β-heteroaryl-substituted β-amino acid enantiomers
Tasnadi, Gabor; et al, Magyar Kemiai Folyoirat, 2010, 116(3), 131-136

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  reflux
2.1 Reagents: Thionyl chloride Solvents: Ethanol
2.2 Reagents: Potassium carbonate Solvents: Water
3.1 Reagents: Water Solvents: Isopropanol ;  22 h, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Enzymic synthesis of β-aryl and β-heteroaryl-substituted β-amino acid enantiomers
Tasnadi, Gabor; et al, Magyar Kemiai Folyoirat, 2010, 116(3), 131-136

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Raw materials

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Preparation Products

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83649-48-3)(R)-3-Amino-3-phenylpropanoic acid hydrochloride
Número de pedido:A10094
Estado del inventario:in Stock
Cantidad:10g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 15:08
Precio ($):191.0/356.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83649-48-3)(R)-3-Amino-3-phenylpropanoic acid hydrochloride
A10094
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):191.0/356.0